

A Comprehensive Technical Guide to 3-Fluorothiophenol: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluorothiophenol

Cat. No.: B1676560

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorothiophenol is a fluorinated aromatic thiol that serves as a critical building block in modern organic synthesis. Its unique electronic properties, imparted by the fluorine and thiol functional groups, make it a valuable precursor for the synthesis of a wide range of molecules with applications in medicinal chemistry, agrochemicals, and materials science. This guide provides an in-depth exploration of the fundamental properties, synthesis, reactivity, and applications of **3-fluorothiophenol**, offering practical insights and detailed protocols for researchers in the field.

Core Properties and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of **3-Fluorothiophenol** is essential for its effective use in research and development.

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ FS	[1]
Molecular Weight	128.17 g/mol	[1][2]
CAS Number	2557-77-9	[1][2]
Appearance	Clear colorless to pale yellow liquid	[3]
Boiling Point	170 °C	[2]
Density	1.517 g/mL at 25 °C	[2]
IUPAC Name	3-fluorobenzenethiol	[3]
Synonyms	m-Fluorobenzenethiol, 3-Fluorobenzenethiol	[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **3-Fluorothiophenol**. Below is a summary of its key spectral features.

Predicted NMR Data:

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
^1H NMR	$\sim 7.2\text{-}7.4$	m	-	Aromatic C-H
	$\sim 7.0\text{-}7.1$	m	-	
	~ 3.5	s	-	
^{13}C NMR	~ 163 (d)	d	$^1\text{JCF} \approx 245$	C-F
	~ 130 (d)	d	$^3\text{JCF} \approx 8$	
	~ 125 (s)	s	-	
	~ 115 (d)	d	$^2\text{JCF} \approx 21$	
	~ 113 (d)	d	$^2\text{JCF} \approx 22$	
	~ 112 (d)	d	$^4\text{JCF} \approx 3$	
	~ 110 (d)	d	-	
^{19}F NMR	~ -110 to -115	m	-	Ar-F

Note: The predicted NMR data is based on typical chemical shift ranges for fluorinated aromatic compounds and substituent effects.^{[5][6][7][8]} Experimental values may vary depending on the solvent and other conditions.

Infrared (IR) Spectroscopy:

The IR spectrum of **3-Fluorothiophenol** exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

- S-H stretch: A weak band around $2550\text{-}2600\text{ cm}^{-1}$.
- C-F stretch: A strong band in the region of $1200\text{-}1300\text{ cm}^{-1}$.
- Aromatic C-H stretch: Bands above 3000 cm^{-1} .
- Aromatic C=C stretch: Bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS):

The electron ionization mass spectrum will show a molecular ion peak (M^+) at $m/z = 128$, corresponding to the molecular weight of the compound.

Synthesis of 3-Fluorothiophenol

Several synthetic routes can be employed to prepare **3-Fluorothiophenol**. The choice of method often depends on the availability of starting materials, scale, and desired purity. Two common and reliable methods are detailed below.

Method 1: Reduction of 3-Fluorobenzenesulfonyl Chloride

This is a widely used method for the synthesis of thiophenols.^[9]

Caption: Synthesis via the Leuckart Thiophenol Reaction.

Experimental Protocol:

- **Diazotization:** Dissolve 3-fluoroaniline (e.g., 11.1 g, 0.1 mol) ^{[10][11]} in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (e.g., 25 mL). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (e.g., 7.0 g, 0.101 mol) in water (e.g., 15 mL) dropwise, keeping the temperature below 5 °C.
- **Xanthate Formation:** In a separate flask, dissolve potassium ethyl xanthate (e.g., 16.0 g, 0.1 mol) in water (e.g., 50 mL). Slowly add the cold diazonium salt solution to the xanthate solution with vigorous stirring. A yellow solid should precipitate.
- **Hydrolysis:** Filter the resulting aryl xanthate and add it to a solution of sodium hydroxide (e.g., 12 g) in ethanol (e.g., 100 mL) and water (e.g., 20 mL). Heat the mixture at reflux for 2-3 hours.
- **Work-up:** Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and purify by vacuum distillation.

Reactivity and Synthetic Applications

3-Fluorothiophenol is a versatile reagent in organic synthesis, primarily due to the nucleophilicity of the thiol group and the influence of the fluorine atom on the reactivity of the aromatic ring.

S-Arylation Reactions

The thiol group of **3-fluorothiophenol** is a potent nucleophile and readily participates in S-arylation reactions with activated aryl halides or under metal-catalyzed conditions to form diaryl sulfides. [12][13]

Caption: General scheme for S-arylation of **3-Fluorothiophenol**.

Representative Protocol for Copper-Catalyzed S-Arylation:

- Setup: To a flame-dried Schlenk tube, add CuI (e.g., 5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 10 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
- Reagents: Add the aryl iodide (1 equivalent) and **3-fluorothiophenol** (1.2 equivalents).
- Reaction: Add a suitable solvent (e.g., DMF or DMSO) and heat the reaction mixture at 90-120 °C until the starting material is consumed (monitored by TLC or GC-MS).
- Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

While **3-fluorothiophenol** itself is not directly used in cross-coupling reactions as an organometallic reagent, its derivatives, such as the corresponding boronic acids or stannanes, can participate in Suzuki or Stille couplings. [14][15][16][17] Alternatively, the thiol can be used as a nucleophile in Buchwald-Hartwig-type C-S cross-coupling reactions.

Applications in Drug Discovery and Agrochemicals

The 3-fluorophenylthio moiety is a valuable pharmacophore in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the sulfur atom provides a key linking group.

- Antidepressants: **3-Fluorothiophenol** is a precursor for the synthesis of 2-(fluorophenylthio)benzylamines, which have been investigated as inhibitors of serotonin and noradrenaline re-uptake, showing potential as antidepressant agents. [2]* Antifungal Agents: The structurally related benzothiophene scaffold is present in the antifungal drug sertaconazole. [18][19][20]The synthesis of such complex heterocyclic systems can involve precursors derived from substituted thiophenols.
- Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. [21]Thioether linkages are common in fungicides and herbicides. The unique properties of the 3-fluorophenylthio group make it an attractive component for the design of novel agrochemicals with improved efficacy and environmental profiles. For instance, the synthesis of prothioconazole, a broad-spectrum fungicide, involves the formation of a key triazole intermediate through nucleophilic substitution, a reaction class where thiols are often employed. [22][23]

Safety and Handling

3-Fluorothiophenol is a hazardous chemical and should be handled with appropriate safety precautions.

- Hazards: It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation and may cause respiratory irritation. [4]It is also a flammable liquid and vapor.
- Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

3-Fluorothiophenol is a key synthetic intermediate with a growing importance in the development of pharmaceuticals, agrochemicals, and advanced materials. Its synthesis, while requiring careful handling, is accessible through well-established methods. A thorough understanding of its reactivity, particularly in S-arylation and as a precursor for cross-coupling reactions, allows for its effective incorporation into complex molecular architectures. As the

demand for sophisticated fluorinated compounds continues to rise, the utility of **3-fluorothiophenol** in research and development is set to expand further.

References

- Google Patents. (n.d.). CN104860933A - Synthesis method of Sertaconazole nitrate.
- Google Patents. (n.d.). CN1358719A - Process for synthesizing sertaconazole.
- MDPI. (2015). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- National Center for Biotechnology Information. (n.d.). ¹⁹F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates.
- National Center for Biotechnology Information. (n.d.). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives.
- Wikipedia. (n.d.). Leuckart thiophenol reaction.
- University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.
- Organic Chemistry Portal. (n.d.). Leuckart Thiophenol Reaction.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Google Patents. (n.d.). CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine.
- National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in ¹⁹F NMR.
- Organic Chemistry Portal. (n.d.). Thiophenol synthesis by C-S coupling or substitution.
- Dove Medical Press. (n.d.). ¹⁹F-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Organic Syntheses. (n.d.). thiophenol.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2011). Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling.
- Organic Chemistry Portal. (n.d.). leuckart thiophenol reaction - Literature.
- ResearchGate. (2010). (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
- Royal Society of Chemistry. (n.d.). Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles.
- MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methyldene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Cardiff University. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- MDPI. (2021). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives.
- Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides.
- ResearchGate. (n.d.). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one.
- MDPI. (2024). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity.
- National Center for Biotechnology Information. (n.d.). m-Fluorobenzenethiol.
- National Center for Biotechnology Information. (n.d.). 3-Fluoroaniline.
- Technological University Dublin. (n.d.). Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide.
- Preprints.org. (2024). Formulation of Sertaconazole Nitrate-Based Pharmaceutical Systems for the Treatment of Onychomycosis.
- SpectraBase. (n.d.). 3-Bromothiophene - Optional[1H NMR] - Spectrum.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. bocsci.com [bocsci.com]
- 3. 3-Fluorothiophenol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. m-Fluorobenzenethiol | C6H5FS | CID 75710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 372-19-0 Cas No. | 3-Fluoroaniline | Apollo [store.apolloscientific.co.uk]
- 11. 3-Fluoroaniline | C₆H₆FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Microwave efficient S-arylation of thiols with aryl iodides using supported metal nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. CN104860933A - Synthesis method of Sertaconazole nitrate - Google Patents [patents.google.com]
- 19. CN1358719A - Process for synthesizing sertaconazole - Google Patents [patents.google.com]
- 20. CN1974567B - Preparation process of sertaconazole nitrate as antifungal medicine - Google Patents [patents.google.com]
- 21. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bibliotekanauki.pl [bibliotekanauki.pl]
- 23. "Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide." by Hazel Delaney [arrow.tudublin.ie]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Fluorothiophenol: Synthesis, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676560#3-fluorothiophenol-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com